molecular formula C12H10Cl2N4 B15195437 Benzo(f)quinazoline-1,3-diamine, 7,9-dichloro-5,6-dihydro- CAS No. 37436-47-8

Benzo(f)quinazoline-1,3-diamine, 7,9-dichloro-5,6-dihydro-

Cat. No.: B15195437
CAS No.: 37436-47-8
M. Wt: 281.14 g/mol
InChI Key: DMVAZGDNALLUNJ-UHFFFAOYSA-N
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Description

Benzo(f)quinazoline-1,3-diamine, 7,9-dichloro-5,6-dihydro- is a chemical compound with the molecular formula C12H10Cl2N4 and a molecular weight of 281.141. It is characterized by the presence of two chlorine atoms and a dihydrobenzoquinazoline structure.

Preparation Methods

The synthesis of Benzo(f)quinazoline-1,3-diamine, 7,9-dichloro-5,6-dihydro- involves several steps. One common method includes the reaction of appropriate starting materials under specific conditions to form the desired product. For instance, the compound can be synthesized by reacting a substituted aniline with a chlorinated quinazoline derivative under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and may involve heating to facilitate the reaction .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Benzo(f)quinazoline-1,3-diamine, 7,9-dichloro-5,6-dihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinazoline derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce dihydroquinazoline derivatives .

Scientific Research Applications

Benzo(f)quinazoline-1,3-diamine, 7,9-dichloro-5,6-dihydro- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzo(f)quinazoline-1,3-diamine, 7,9-dichloro-5,6-dihydro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Benzo(f)quinazoline-1,3-diamine, 7,9-dichloro-5,6-dihydro- can be compared with other similar compounds, such as:

The uniqueness of Benzo(f)quinazoline-1,3-diamine, 7,9-dichloro-5,6-dihydro- lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties .

Properties

CAS No.

37436-47-8

Molecular Formula

C12H10Cl2N4

Molecular Weight

281.14 g/mol

IUPAC Name

7,9-dichloro-5,6-dihydrobenzo[f]quinazoline-1,3-diamine

InChI

InChI=1S/C12H10Cl2N4/c13-5-3-7-6(8(14)4-5)1-2-9-10(7)11(15)18-12(16)17-9/h3-4H,1-2H2,(H4,15,16,17,18)

InChI Key

DMVAZGDNALLUNJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=C1C(=CC(=C3)Cl)Cl)C(=NC(=N2)N)N

Origin of Product

United States

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